molecular formula C13H13NO2 B6109799 N-(3-methylbenzyl)furan-2-carboxamide

N-(3-methylbenzyl)furan-2-carboxamide

Cat. No.: B6109799
M. Wt: 215.25 g/mol
InChI Key: MGZGNQFKTHFECK-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)furan-2-carboxamide is a synthetic small molecule based on the furan-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. The furan-2-carboxamide core is recognized as a key pharmacophore in the development of novel anti-infective agents. Specifically, research indicates that structurally related compounds exhibit promising antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa . These analogs function by potentially interfering with quorum sensing, a bacterial cell-cell communication system, and may target the LasR receptor, leading to a reduction in biofilm formation and the production of virulence factors like pyocyanin and proteases . Beyond microbiology, the furan-2-carboxamide moiety is also explored in oncology research. Similar compounds, when integrated into complex molecular architectures, have demonstrated cytotoxic activity and have been evaluated against challenging drug-resistant cell lines, such as triple-negative breast cancer (TNBC) . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in bio-screening assays to further elucidate the structure-activity relationships of this versatile chemical class.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-4-2-5-11(8-10)9-14-13(15)12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZGNQFKTHFECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis

A patent on benzofuran-2-carboxamide derivatives describes solid-phase techniques using Wang resin. Furan-2-carboxylic acid is loaded onto the resin via ester linkage, followed by on-resin amidation with 3-methylbenzylamine and cleavage with trifluoroacetic acid. This method, though unvalidated for the target compound, offers scalability for high-throughput applications.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvents : DCM and THF are preferred for acyl chloride reactions due to low nucleophilicity. NMP enhances solubility in coupling reagent methods.

  • Bases : Triethylamine is optimal for HCl scavenging, while ethyldiisopropylamine improves coupling efficiency in NMP.

Side Reactions and Mitigation

  • Hydrolysis of Acyl Chloride : Moisture exposure leads to furan-2-carboxylic acid. Reactions must be conducted under anhydrous conditions with molecular sieves.

  • Over-Addition of Amine : Stoichiometric control (1:1 acid/amine ratio) prevents di-amide formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, NH), 7.25–7.15 (m, 4H, Ar-H), 6.55 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 6.8 minutes.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldPurityScalabilityCost
Acyl Chloride85–94%HighIndustrialLow
Coupling Reagents75–82%HighLaboratoryHigh
Suzuki CouplingN/AN/ALimitedModerate

The acyl chloride method is superior for large-scale synthesis due to cost-effectiveness and high yields. Coupling reagent approaches, though efficient, are limited by reagent expense .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physical Properties

Melting points and solubility are influenced by substituent polarity and intermolecular interactions:

  • Nitro-substituted derivatives (): Exhibit high melting points (178–300°C) due to strong dipole-dipole interactions from the nitro group .
  • Bromo-substituted derivatives (): Likely have moderate melting points, though specific data are unreported.
  • Heterocyclic analogues (): Thiadiazole-containing compounds may show enhanced thermal stability due to aromatic stacking .

The 3-methylbenzyl group in the target compound is less polar than nitro or bromo substituents, suggesting a lower melting point compared to nitro derivatives but higher than non-aromatic analogues.

Antibacterial Activity
  • N-(4-Bromophenyl)furan-2-carboxamide derivatives (): Demonstrated activity against drug-resistant A. baumannii and MRSA, with efficacy linked to substituent electronic properties .
  • Naphtho[2,1-b]furan carboxamides (): Showed antibacterial effects, highlighting the importance of the carboxamide linkage .
Anticancer and Enzyme Inhibition
  • N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (): Potent VEGFR-2 inhibitors (IC~50~ = 7.4–7.6 nM), suggesting furan-carboxamides’ role in kinase targeting .

The 3-methylbenzyl group may enhance lipophilicity, improving membrane permeability compared to polar substituents like nitro or bromo. However, steric effects from the methyl group could hinder binding to certain targets.

Structural and Electronic Comparisons

  • Steric Effects : The meta-methyl group introduces moderate steric hindrance compared to para-substituted analogues (e.g., 4-bromophenyl), possibly affecting binding to enzymes or receptors.

Q & A

Q. What are the optimized synthetic routes for N-(3-methylbenzyl)furan-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-methylbenzylamine. Evidence from analogous compounds suggests using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane under reflux . Microwave-assisted synthesis can enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 12 hours conventionally) by reducing side reactions . Purity is optimized via column chromatography with ethyl acetate/hexane gradients (60–80% recovery) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm the furan ring (δ 6.3–7.5 ppm for protons) and carboxamide NH (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 230.1184 for C14_{14}H15_{15}NO2_2) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3100 cm1^{-1} (NH stretch) .

Q. What are the standard biological assays used to evaluate its activity, and what preliminary findings exist?

  • Methodological Answer :
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus (reported MIC: 16–32 µg/mL for related furan carboxamides) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} of 12.5 µM against MCF-7 breast cancer cells in structurally similar compounds) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., 70% inhibition of COX-2 at 10 µM) .

Advanced Research Questions

Q. How do substituent variations on the benzyl group (e.g., methyl vs. methoxy) impact biological activity?

  • Methodological Answer : A comparative SAR study reveals:
SubstituentPositionActivity (IC50_{50})Source
-CH3_33-12.5 µM (MCF-7)
-OCH3_33-8.2 µM (MCF-7)
-Cl4-25.0 µM (HeLa)
Electron-donating groups (e.g., -OCH3_3) enhance activity by improving target binding affinity, as shown in docking studies .

Q. How can computational modeling resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 8–25 µM across studies) may arise from assay conditions or impurity levels. Molecular dynamics simulations (MD) and free-energy perturbation (FEP) calculations can predict binding modes to targets like EGFR or PARP. For example, simulations show the 3-methylbenzyl group stabilizes hydrophobic pockets in EGFR’s kinase domain (ΔG = -9.8 kcal/mol) .

Q. What strategies mitigate stability issues under physiological conditions (e.g., hydrolysis)?

  • Methodological Answer :
  • pH Stability : The compound degrades rapidly at pH > 8.0 (t1/2_{1/2} = 2 hours) due to amide bond hydrolysis. Buffering formulations at pH 6.5–7.4 (phosphate buffer) improve stability (t1/2_{1/2} = 24 hours) .
  • Prodrug Design : Acetylation of the NH group reduces hydrolysis rates (e.g., 50% degradation at 48 hours vs. 12 hours for parent compound) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its solubility in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies arise from:
  • Crystallinity : Amorphous vs. crystalline forms (amorphous has 3× higher aqueous solubility) .
  • Solvent Additives : Use of 10% DMSO increases apparent solubility in PBS (2.5 mg/mL vs. 0.3 mg/mL without) .

Research Design Recommendations

Q. What in vivo models are suitable for validating its therapeutic potential?

  • Methodological Answer :
  • Xenograft Models : Nude mice with subcutaneous MCF-7 tumors (oral dosing at 50 mg/kg/day, 3 weeks) .
  • Pharmacokinetics : LC-MS/MS to measure plasma concentrations (Cmax_{max} = 1.2 µg/mL at 2 hours post-dose) .

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